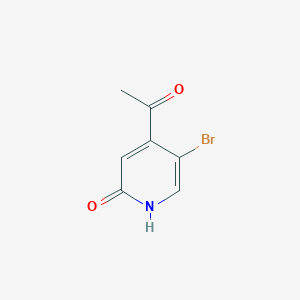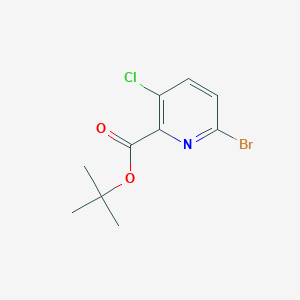
Trx6U8RR6D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with 1-(2-aminopropyl)-1H-pyrazole under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) . The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) to ensure quality control.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like to form corresponding oxides.
Reduction: Reduction reactions can be carried out using to yield amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated , aminated , and substituted benzonitriles.
Applications De Recherche Scientifique
4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes and receptors in biological systems, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biomedical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-bromobenzonitrile
- 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-fluorobenzonitrile
- 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-iodobenzonitrile
Uniqueness
Compared to its analogs, 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies.
Propriétés
IUPAC Name |
4-[1-(2-aminopropyl)pyrazol-3-yl]-2-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4/c1-9(16)8-18-5-4-13(17-18)10-2-3-11(7-15)12(14)6-10/h2-6,9H,8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWGPHFTKXGETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2815520-96-6 |
Source


|
| Record name | 4-[1-(2-Aminopropyl)-1H-pyrazol-3-yl]-2-chlorobenzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRX6U8RR6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
